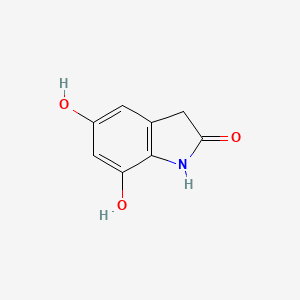

5,7-Dihydroxyindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-1-4-2-7(12)9-8(4)6(11)3-5/h1,3,10-11H,2H2,(H,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULAUQOCZFZRKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)O)O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxyindolin-2-one can be achieved through several methods. One common approach involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction . Another method includes the one-pot synthesis of 3-substituted-3-hydroxyindolin-2-ones through the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxyindolin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted indole derivatives .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:

5,7-Dihydroxyindolin-2-one has been studied for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that it may inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathology of Alzheimer's. A study demonstrated that derivatives of this compound could effectively reduce the formation of toxic oligomers associated with amyloid aggregation .

Antitumor Activity:

The compound has also shown promise in cancer research. It is being investigated for its ability to act as an antitumor agent through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Anti-inflammatory Properties:

Additionally, studies have suggested that this compound derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Chemical Synthesis and Organic Chemistry

Synthetic Intermediates:

In organic synthesis, this compound serves as a valuable intermediate for the preparation of more complex indoline derivatives. Its unique structure allows for various modifications that can lead to compounds with diverse biological activities .

Dye Production:

This compound is also utilized in the production of dyes. Its derivatives are incorporated into formulations for hair dyes due to their stability and color properties. The dyeing process involves oxidative polymerization of 5,7-dihydroxyindole derivatives .

Case Study 1: Alzheimer's Disease Research

A notable study focused on the antiamyloidogenic activity of this compound derivatives showed that specific modifications enhanced their efficacy in inhibiting beta-amyloid aggregation. The research involved pharmacophore modeling and 3D-QSAR studies to identify key structural features responsible for activity .

Case Study 2: Antitumor Activity Evaluation

Another investigation assessed the antitumor properties of a series of indoline derivatives based on the this compound scaffold. The study highlighted compounds that demonstrated selective inhibition against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Data Summary

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Alzheimer's treatment | Inhibits beta-amyloid aggregation |

| Antitumor agents | Selective inhibition of cancer cell proliferation | |

| Anti-inflammatory drugs | Exhibits significant anti-inflammatory activity | |

| Chemical Synthesis | Intermediate for organic synthesis | Valuable precursor for diverse indoline derivatives |

| Dye production | Used in oxidative hair dye formulations |

Mechanism of Action

The mechanism of action of 5,7-Dihydroxyindolin-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response by affecting cytokine production .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5,7-Dihydroxyindolin-2-one with structurally related indolin-2-one derivatives and hydroxylated heterocycles, based on available evidence:

Structural and Physicochemical Properties

- Polarity and Solubility : The dihydroxy substitution increases hydrophilicity compared to fluoro analogs. For example, 5,7-Difluoroindolin-2-one is stored at 2–8°C in light-protected conditions due to moderate stability , whereas hydroxylated derivatives may require stricter controls against oxidation.

- Hydrogen Bonding : The dual -OH groups in this compound likely enhance interactions with biological targets, akin to 5,7-Dihydroxycoumarin, which exhibits antioxidant properties through radical scavenging .

Research Findings and Limitations

- Gaps in Data: No direct studies on this compound were identified in the provided evidence. Comparisons rely on structural extrapolation and analogs like 5,7-Difluoroindolin-2-one and hydroxylated coumarins .

- Key Inferences: Hydroxyl groups may reduce cell membrane permeability compared to fluoro substituents due to higher hydrophilicity.

Biological Activity

5,7-Dihydroxyindolin-2-one is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of neurodegenerative diseases and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the indolinone family, characterized by its fused ring structure that includes hydroxyl groups at the 5 and 7 positions. The presence of these hydroxyl groups is crucial for its biological activities as they can influence molecular interactions and stability.

1. Antimicrobial Activity

Research has indicated that derivatives of indolin-2-one compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess efficacy against Gram-positive bacteria and yeast strains such as Saccharomyces cerevisiae and Vibrio cholerae . The antimicrobial activity is often linked to the structural features of these compounds, particularly the presence of halogenated substitutions.

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in relation to Alzheimer's disease (AD). A notable study explored its inhibitory activity against β-amyloid aggregation, a hallmark of AD pathology. The compound demonstrated potential in reducing toxicity associated with β-amyloid oligomers . The structure-activity relationship (SAR) analyses revealed that modifications at specific positions on the indolinone moiety could enhance its inhibitory potency against amyloid aggregation.

Table 1: Inhibitory Activity of this compound Derivatives Against β-Amyloid Aggregation

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.53 | Inhibition of oligomerization |

| Compound B | 0.83 | Antioxidant properties |

| Compound C | 1.20 | Disruption of protein-protein interactions |

3. Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound derivatives. In various studies, including those on HepG2 cell lines, low cytotoxicity was observed at therapeutic concentrations . This suggests a favorable safety margin for potential therapeutic applications.

Case Study: Neuroprotective Effects in SH-SY5Y Cells

A study focused on the protective effects of a specific derivative of this compound against oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The results indicated significant cytoprotection and reduced cell death rates compared to untreated controls . This highlights the compound's potential as a therapeutic agent in neurodegenerative conditions.

Case Study: Antimicrobial Efficacy

In another investigation, several derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens. The halogenated derivatives exhibited superior activity against Gram-positive bacteria compared to non-halogenated counterparts . This study underscores the importance of chemical modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,7-Dihydroxyindolin-2-one, and how can reaction conditions be optimized for yield?

- Methodology : Begin with indole derivatives as precursors, employing hydroxylation and oxidation reactions. For optimization, use Design of Experiments (DOE) to test variables like temperature, solvent polarity (e.g., aqueous vs. organic systems), and catalyst loading. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using NMR spectroscopy. Yield optimization may require iterative adjustments, such as replacing traditional acid catalysts with milder alternatives to prevent over-oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodology : Use H and C NMR to confirm the hydroxyl group positions and ketone functionality. Compare chemical shifts with analogous indolinone derivatives (e.g., 7-Methylindolin-2-one in PubChem data). Infrared (IR) spectroscopy can identify O-H and C=O stretching frequencies. For purity assessment, employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Cross-validate results with mass spectrometry (MS) to confirm molecular ion peaks .

Q. What in vitro assays are recommended to assess the bioactivity of this compound?

- Methodology : Prioritize assays aligned with its structural analogs (e.g., antimicrobial or antioxidant activity). For antimicrobial testing, follow protocols from studies on 7-Methylindolin-2-one, using standardized bacterial/fungal strains (e.g., E. coli, S. aureus) and measure minimum inhibitory concentrations (MICs) via broth microdilution. Include positive controls (e.g., ampicillin) and validate results with triplicate experiments. For antioxidant activity, use DPPH radical scavenging assays and compare IC values with ascorbic acid .

Advanced Research Questions

Q. How can researchers design experiments to investigate the tautomeric equilibrium of this compound under physiological conditions?

- Methodology : Employ H NMR titration studies in deuterated buffers (pH 4–8) to monitor proton exchange between hydroxyl and ketone groups. Use density functional theory (DFT) calculations to predict tautomeric stability and compare with experimental data. Variable-temperature NMR can further elucidate kinetic vs. thermodynamic control. Reference crystallographic data from related indolinones to identify hydrogen-bonding patterns influencing tautomerism .

Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data across different cell lines?

- Methodology : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., cell line specificity, assay conditions). Use dose-response curve modeling (e.g., Hill equation) to compare potency differences. If inconsistencies persist, conduct meta-analyses of published data to identify trends or outliers. Ensure reproducibility by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. How should crystallographic data of this compound be processed to resolve ambiguities in molecular geometry?

- Methodology : Use SHELXL for structure refinement, leveraging its robust handling of hydrogen-bonding networks and disorder modeling. For ambiguous electron density regions, perform dual refinement with alternative tautomeric models and compare R-factors. Validate bond lengths and angles against Cambridge Structural Database (CSD) entries for similar indolinones. If twinning is suspected, employ SHELXD for initial phase determination and SHELXE for density modification .

Data Presentation Guidelines

- Tables/Figures : Follow IUPAC recommendations for chemical structure diagrams and crystallographic data tables. Use software like Mercury for visualizing hydrogen-bonding interactions. In publications, avoid duplicating data in text and figures; instead, highlight trends (e.g., "The O-H···O bond distance of 2.65 Å suggests strong intramolecular hydrogen bonding") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.